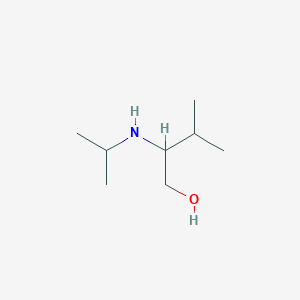

3-Methyl-2-(propan-2-ylamino)butan-1-ol

Description

3-Methyl-2-(propan-2-ylamino)butan-1-ol is a chiral amino alcohol with the molecular formula C₈H₁₉NO and a molecular weight of 145.24 g/mol. It is structurally characterized by a secondary alcohol group at the first carbon and a propan-2-ylamino (isopropylamino) substituent at the second carbon of a branched butanol chain. The compound exists as enantiomers, with the (S)-isomer explicitly identified in safety data sheets .

Properties

IUPAC Name |

3-methyl-2-(propan-2-ylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-6(2)8(5-10)9-7(3)4/h6-10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZBKMZVBJDTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(propan-2-ylamino)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-2-(propan-2-ylamino)butan-1-ol may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(propan-2-ylamino)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Methyl-2-(propan-2-ylamino)butan-1-ol has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(propan-2-ylamino)butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Methyl-2-(propan-2-ylamino)butan-1-ol and related compounds:

Key Observations:

- Positional Isomerism: 4-(propan-2-ylamino)butan-1-ol differs in the amino group placement (C4 vs. C2), making it a primary alcohol. This enhances its hydrogen-bonding capacity and solubility in polar solvents like water .

- Substituent Effects: The phenyl group in 3-Methyl-2-phenylbutan-1-ol increases hydrophobicity, reducing water solubility compared to amino-substituted analogs .

- Chirality: Both 3-Methyl-2-(propan-2-ylamino)butan-1-ol and 4-(propan-2-ylamino)butan-1-ol exhibit enantiomer-specific bioactivity, with the (S)-isomer of the latter being pharmacologically active in drugs like levobupivacaine .

Physicochemical Properties

Boiling Points and Solubility:

- 4-(propan-2-ylamino)butan-1-ol: As a primary alcohol, it is fully miscible in water and ethanol, with higher boiling points typical of hydrogen-bonding molecules .

- 3-Methyl-2-phenylbutan-1-ol : The aromatic phenyl group lowers solubility in water but enhances solubility in organic solvents like ether .

Chemical Industry:

- 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol: Used as a reference standard in quality control for metaxalone (muscle relaxant) production .

- 3-Methyl-2-phenylbutan-1-ol : Employed in fragrances or specialty chemicals due to its aromatic character .

Biological Activity

3-Methyl-2-(propan-2-ylamino)butan-1-ol, also known as a derivative of isopropyl alcohol, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula of 3-Methyl-2-(propan-2-ylamino)butan-1-ol is . Its structure features a secondary amine group and an alcohol functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 159.24 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| LogP | 1.45 |

Antimicrobial Activity

Recent studies have indicated that 3-Methyl-2-(propan-2-ylamino)butan-1-ol exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined against various microbial strains, highlighting its potential as an antimicrobial agent.

Case Study : A study evaluated the efficacy of the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that the compound had an MIC of 125 µg/mL against E. coli and 62.5 µg/mL against S. aureus, indicating strong antibacterial properties .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

Research Findings : In a study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with 3-Methyl-2-(propan-2-ylamino)butan-1-ol resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to untreated controls .

The biological activity of 3-Methyl-2-(propan-2-ylamino)butan-1-ol is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Receptor Modulation : It could modulate receptors associated with pain and inflammation, leading to decreased sensitivity to inflammatory stimuli.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits cyclooxygenase (COX) enzymes |

| Receptor Modulation | Modulates TNF receptor signaling |

Comparative Analysis with Similar Compounds

3-Methyl-2-(propan-2-ylamino)butan-1-ol can be compared to other compounds with similar structures to assess its unique biological properties.

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (%) |

|---|---|---|

| 3-Methyl-2-(propan-2-ylamino)butan-1-ol | E. coli: 125; S. aureus: 62.5 | TNF-α reduction: 40% |

| 3-Methyl-3-[methyl(propan-2-yl)amino]butan-2-ol | E. coli: 250; S. aureus: 125 | TNF-α reduction: 25% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.